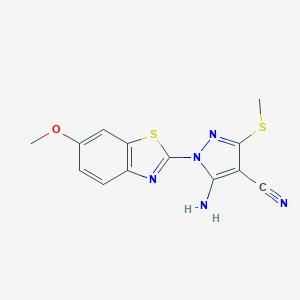

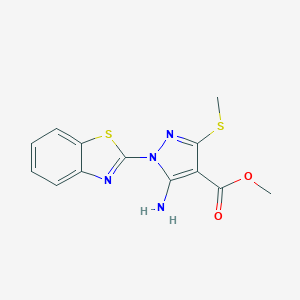

![molecular formula C17H16N6OS B286699 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B286699.png)

5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It was developed by AstraZeneca and is used for the treatment of non-small cell lung cancer (NSCLC) patients with the T790M mutation.

Mecanismo De Acción

5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile selectively inhibits the mutant form of EGFR, which is responsible for the growth and proliferation of cancer cells. It does not affect the normal EGFR, which is essential for the growth and survival of healthy cells.

Biochemical and Physiological Effects:

5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. It also has minimal toxicity on healthy cells, resulting in fewer side effects compared to other chemotherapy drugs.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile in lab experiments is its specificity towards the mutant EGFR, which allows for more accurate results. However, its high cost and limited availability may hinder its widespread use in research.

Direcciones Futuras

1. Combination therapy: 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile can be used in combination with other drugs to enhance its efficacy and reduce drug resistance.

2. Biomarker identification: Identifying biomarkers that predict patient response to 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile can help personalize treatment plans.

3. Resistance mechanisms: Studying the mechanisms of resistance to 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile can help develop new drugs that overcome resistance.

4. Alternative uses: Investigating the potential of 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile in treating other cancers with EGFR mutations.

5. Novel drug development: Developing new drugs that target other mutations in the EGFR pathway.

Métodos De Síntesis

The synthesis of 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile involves several steps, including the formation of pyrazole, pyrimidine, and nitrile groups. The final product is obtained through a coupling reaction between the pyrazole and pyrimidine intermediates.

Aplicaciones Científicas De Investigación

5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile has been extensively studied in preclinical and clinical trials for its efficacy and safety in treating NSCLC patients with the T790M mutation. It has shown promising results in improving progression-free survival and overall survival rates in these patients.

Propiedades

Fórmula molecular |

C17H16N6OS |

|---|---|

Peso molecular |

352.4 g/mol |

Nombre IUPAC |

5-amino-1-[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carbonitrile |

InChI |

InChI=1S/C17H16N6OS/c1-10-4-11(2)6-12(5-10)24-15-7-14(20-9-21-15)23-16(19)13(8-18)17(22-23)25-3/h4-7,9H,19H2,1-3H3 |

Clave InChI |

NZYSDCXINMTPAJ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)OC2=NC=NC(=C2)N3C(=C(C(=N3)SC)C#N)N)C |

SMILES canónico |

CC1=CC(=CC(=C1)OC2=NC=NC(=C2)N3C(=C(C(=N3)SC)C#N)N)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B286641.png)

![1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B286646.png)

![Methyl 4-[6-(5-methyl-4-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether](/img/structure/B286649.png)

![4-[6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286650.png)